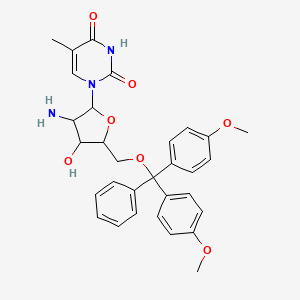
Disodium P1,P2-di(1-imidazolyl)pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a useful research compound. Its molecular formula is C6H8N4Na2O5P2+2 and its molecular weight is 324.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is synthesized through the reaction of imidazole with pyrophosphate. The typical preparation method involves adding imidazole to pyrophosphate under controlled conditions to yield the desired product. The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setting. After the reaction, the product is processed to obtain the disodium salt form .
Análisis De Reacciones Químicas
Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: The imidazolyl groups in the compound can undergo substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for studying phosphorylation reactions and enzyme kinetics.
Biology: The compound serves as a substrate analog for phosphorylase enzymes, aiding in the study of biochemical pathways involving phosphorylation.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to phosphorylation and potential therapeutic targets.
Industry:Comparación Con Compuestos Similares
Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be compared with other similar compounds, such as:
Disodium pyrophosphate: Lacks the imidazolyl groups, making it less specific for certain biochemical applications.
Imidazole: A simpler compound that does not contain the pyrophosphate moiety, limiting its use in phosphorylation studies.
Disodium adenosine triphosphate (ATP): A more complex molecule with broader biological functions but less specific for studying phosphorylase enzymes.
Propiedades
Fórmula molecular |
C6H8N4Na2O5P2+2 |
|---|---|
Peso molecular |
324.08 g/mol |
Nombre IUPAC |
disodium;[hydroxy(imidazol-1-yl)phosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1 |
Clave InChI |
LEQQDTSSJZFCNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)P(=O)(O)OP(=O)(N2C=CN=C2)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)




![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)



